

Application Note & Protocol: Regioselective Bromination of 4-Methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1276812

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective bromination of 4-methoxyphenylacetic acid to synthesize 3-bromo-4-methoxyphenylacetic acid, a valuable building block in the synthesis of various biologically active molecules.

Introduction

The electrophilic aromatic substitution of anisole derivatives is a fundamental reaction in organic synthesis. The methoxy group is a strong activating, ortho-, para-directing group. The bromination of 4-methoxyphenylacetic acid presents a case where the positions ortho to the activating methoxy group are sterically and electronically distinct. This protocol outlines a highly regioselective bromination that favors the introduction of a bromine atom at the 3-position, yielding 3-bromo-4-methoxyphenylacetic acid. This compound is a key intermediate in the synthesis of natural products and potential therapeutic agents.^{[1][2]} The reaction proceeds via an electrophilic aromatic substitution mechanism.^{[3][4][5]}

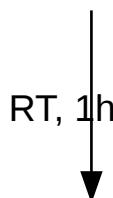
Reaction Scheme

4-Methoxyphenylacetic acid

+ Br₂

Acetic Acid

RT, 1h



3-Bromo-4-methoxyphenylacetic acid

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Caption: Reaction scheme for the bromination of 4-methoxyphenylacetic acid.

Experimental Protocol

A detailed procedure for the regioselective bromination of 4-methoxyphenylacetic acid is provided below.[\[1\]](#)

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier	CAS No.
4-Methoxyphenylacetic acid	≥98%	Sigma-Aldrich	104-01-8
Bromine	≥99.5%	Sigma-Aldrich	7726-95-6
Glacial Acetic Acid	ACS Reagent	Fisher Scientific	64-19-7
Xylene	ACS Reagent	Fisher Scientific	1330-20-7
Deionized Water	-	-	7732-18-5

3.2. Equipment

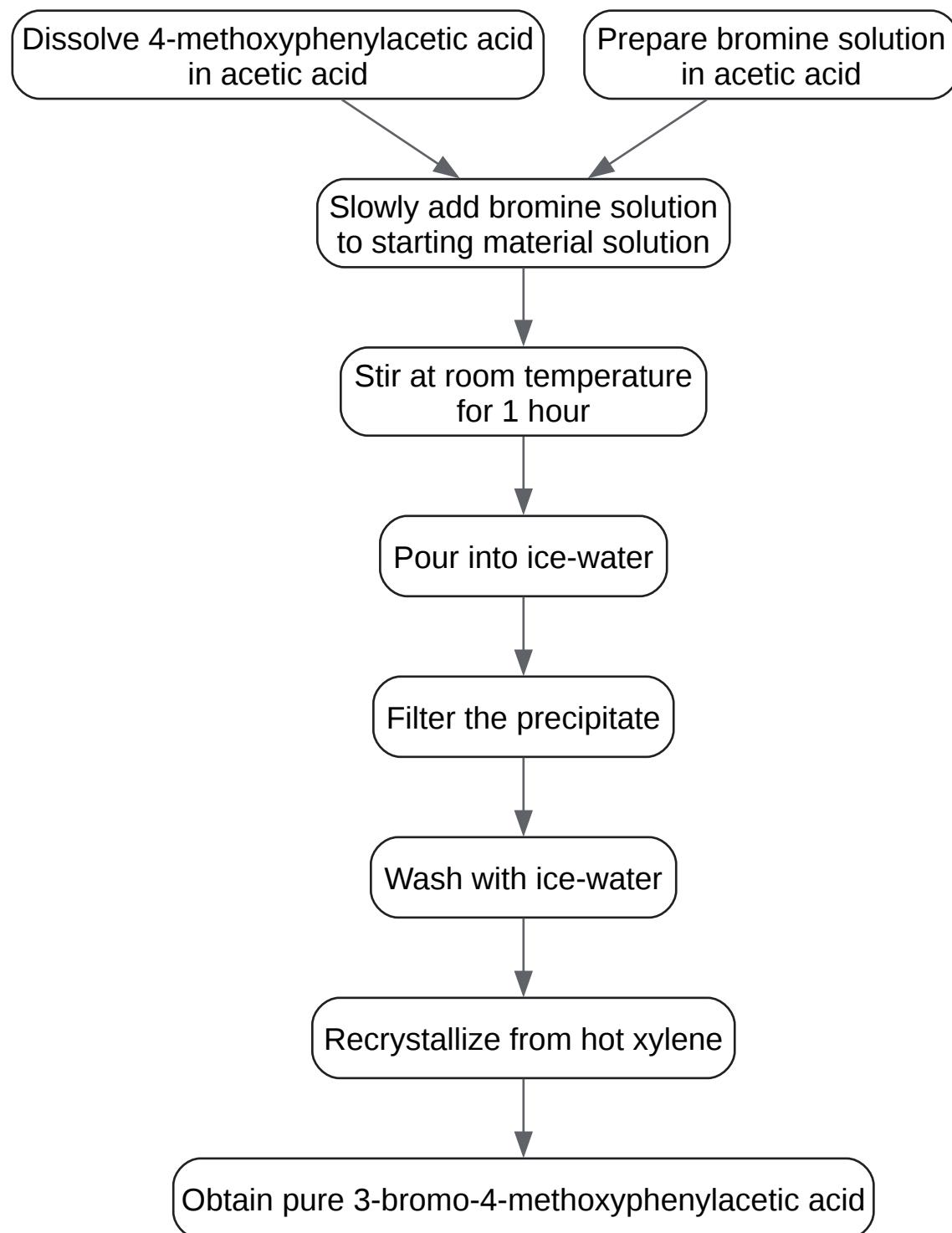
- Round-bottom flask (250 mL)
- Stirring plate and magnetic stir bar
- Dropping funnel (50 mL)
- Buchner funnel and filter flask
- Beakers
- Graduated cylinders
- Fume hood

3.3. Procedure

- In a 250 mL round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid with stirring.
- In a separate container, prepare a solution of 9.62 g (3.1 mL, 60.2 mmol) of bromine in 30 mL of glacial acetic acid.
- Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

- After the addition is complete, continue to stir the reaction mixture at room temperature for 60 minutes.
- Pour the reaction mixture into 500 mL of ice-water. A pale yellow precipitate will form.
- Stir the resulting mixture for 10 minutes.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with three 10 mL portions of ice-water.
- Air-dry the product for 20 minutes.
- Recrystallize the crude product from hot xylene to obtain a white crystalline powder.

Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of 3-bromo-4-methoxyphenylacetic acid.

Results and Characterization

The protocol described yields the desired product, 3-bromo-4-methoxyphenylacetic acid, with high regioselectivity and in good yield.

Table 1: Reaction and Product Data

Parameter	Value	Reference
Product Name	3-Bromo-4-methoxyphenylacetic acid	[6][7]
Molecular Formula	C ₉ H ₉ BrO ₃	[6][7]
Molecular Weight	245.07 g/mol	[6]
Yield	84%	[1][2]
Melting Point	113.15 - 114.05 °C (386.3 - 387.2 K)	[1]
Appearance	White crystalline powder	[1]

Table 2: Spectroscopic Data for 3-Bromo-4-methoxyphenylacetic acid[1]

¹ H NMR (CDCl ₃)	δ (ppm)	Multiplicity	Integration	Assignment
3.56	s	2H	CH ₂	
3.89	s	3H	OCH ₃	
6.86	d	1H	Ar-H	
7.19	dd	1H	Ar-H	
7.48	d	1H	Ar-H	
¹³ C NMR (CDCl ₃)	δ (ppm)			
39.9				
56.5				
111.9				
112.2				
127.0				
129.6				
134.6				
155.5				
178.0				

Safety Precautions

Bromine is a highly toxic and corrosive substance.[8][9][10] All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat. [9][11]

- Inhalation: Bromine vapor is fatal if inhaled.[10] Avoid breathing vapors. In case of exposure, move to fresh air immediately and seek medical attention.[11][12]

- Skin Contact: Causes severe skin burns.[10] In case of contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12]
- Eye Contact: Causes serious eye damage.[10] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
- Spills: In case of a spill, neutralize with a 1 M solution of sodium thiosulfate.[9]

Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.

Discussion

The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. The methoxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions.[3][13] In 4-methoxyphenylacetic acid, the para position is blocked by the acetic acid moiety. The two ortho positions are not equivalent. The position C3 is sterically less hindered than C5, which is flanked by the bulky acetic acid group. This steric hindrance at C5 favors the electrophilic attack of bromine at the C3 position, leading to the formation of 3-bromo-4-methoxyphenylacetic acid as the major product.

Conclusion

This application note provides a reliable and high-yielding protocol for the regioselective bromination of 4-methoxyphenylacetic acid. The procedure is straightforward and utilizes readily available reagents and equipment. The resulting product, 3-bromo-4-methoxyphenylacetic acid, is a valuable intermediate for further synthetic transformations in drug discovery and development. Strict adherence to the safety precautions outlined is essential when working with bromine.

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